Formamide, N-(fluoromethyl)-N-methyl-
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Overview
Description
Formamide, N-(fluoromethyl)-N-methyl- is a chemical compound that belongs to the class of formamides. Formamides are derivatives of formic acid where the hydroxyl group is replaced by an amine group. This specific compound is characterized by the presence of a fluoromethyl group and a methyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-(fluoromethyl)-N-methyl- typically involves the reaction of formamide with fluoromethylating agents under controlled conditions. One common method is the reaction of formamide with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of Formamide, N-(fluoromethyl)-N-methyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Formamide, N-(fluoromethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Formamide, N-(fluoromethyl)-N-methyl- has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Formamide, N-(fluoromethyl)-N-methyl- involves its interaction with nucleophilic sites in molecules. The fluoromethyl group can participate in various chemical reactions, leading to the formation of new bonds and modification of molecular structures. This compound can target specific molecular pathways, making it useful in biochemical studies and drug development.
Comparison with Similar Compounds
Formamide: The parent compound without the fluoromethyl and methyl groups.
N-Methylformamide: A derivative with only a methyl group attached to the nitrogen atom.
N-Fluoromethylformamide: A derivative with only a fluoromethyl group attached to the nitrogen atom.
Uniqueness: Formamide, N-(fluoromethyl)-N-methyl- is unique due to the presence of both fluoromethyl and methyl groups, which impart distinct chemical properties
Properties
CAS No. |
192507-21-4 |
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Molecular Formula |
C3H6FNO |
Molecular Weight |
91.08 g/mol |
IUPAC Name |
N-(fluoromethyl)-N-methylformamide |
InChI |
InChI=1S/C3H6FNO/c1-5(2-4)3-6/h3H,2H2,1H3 |
InChI Key |
SGLUPQUZNTYPDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CF)C=O |
Origin of Product |
United States |
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